

An In-depth Technical Guide to N-methylbenzohydrazide: Synthesis, Properties, and Potential Applications

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Compound of Interest

Compound Name: *N-methylbenzohydrazide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **N-methylbenzohydrazide**, a molecule of interest within the broader class of benzohydrazides. As a Senior Application Scientist, the following sections synthesize foundational chemical knowledge with practical insights relevant to its synthesis, characterization, and potential applications in medicinal chemistry. The benzohydrazide scaffold is a well-established pharmacophore, and understanding the nuances of its derivatives, such as **N-methylbenzohydrazide**, is crucial for the development of novel therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#)

I. Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure and Identifiers

N-methylbenzohydrazide is structurally characterized by a benzoyl group attached to a hydrazine moiety, which is further substituted with a methyl group.

- CAS Number: 1483-24-5[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₈H₁₀N₂O[\[4\]](#)[\[5\]](#)[\[7\]](#)

- IUPAC Name: **N-methylbenzohydrazide**[\[5\]](#)
- Synonyms: Benzoic acid, 1-methylhydrazide; N-methylbenzhydrazide[\[4\]](#)[\[5\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-methylbenzohydrazide**. It is important to note that while some data is readily available, other parameters like melting and boiling points are not consistently reported in the literature.

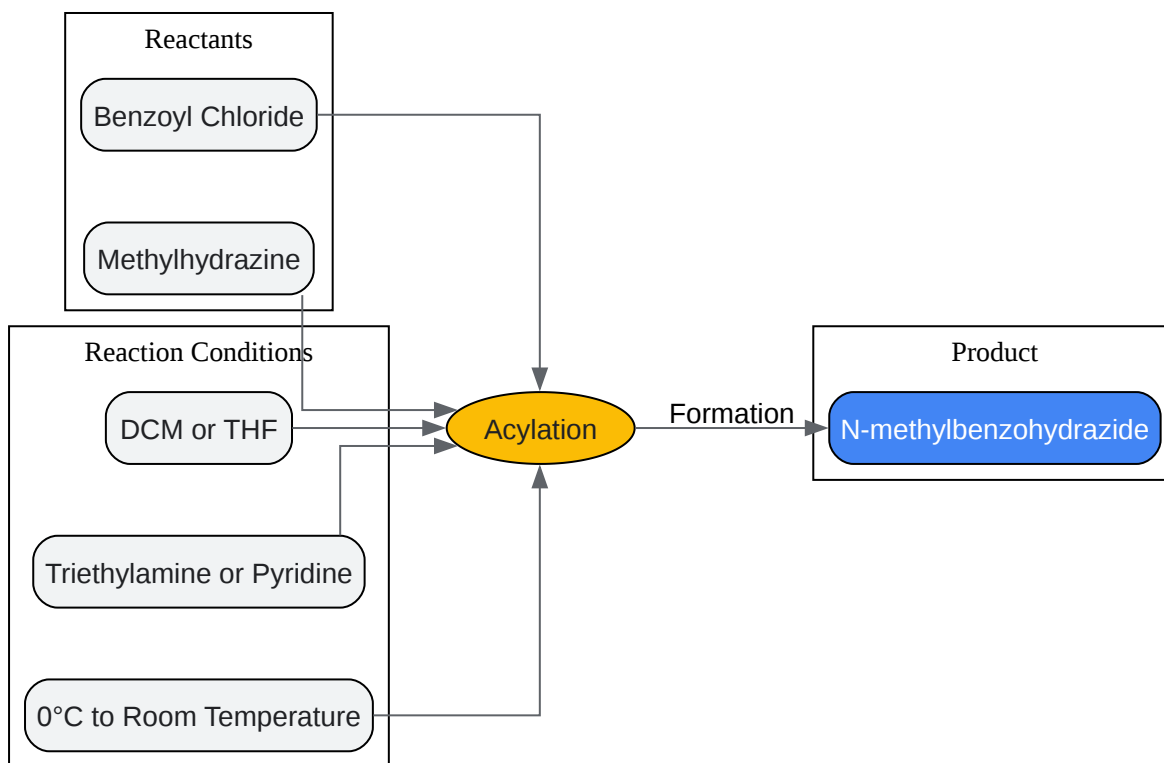
Property	Value	Source(s)
Molecular Weight	150.18 g/mol	[4] [5] [7]
Appearance	White solid (predicted)	[8]
Melting Point	Not available	[6]
Boiling Point	Not available	[6]
Solubility	No data available	[8]
LogP	0.6323	[4]
Topological Polar Surface Area (TPSA)	46.33 Å ²	[4] [5]

II. Synthesis and Characterization

The synthesis of **N-methylbenzohydrazide** can be logically approached through the acylation of methylhydrazine. This method is a standard and reliable route for the formation of hydrazides.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of benzoyl chloride with methylhydrazine in the presence of a base to neutralize the hydrochloric acid byproduct. The causality behind this choice of reactants lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the hydrazine derivative.



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Caption: Proposed synthesis of **N-methylbenzohydrazide** via acylation.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of analogous benzohydrazides.^{[1][9]}

- **Preparation:** In a round-bottom flask, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

- **Cooling:** Cool the mixture to 0°C in an ice bath to control the exothermic reaction.
- **Acylation:** Slowly add benzoyl chloride (1.0 equivalent) dropwise to the cooled mixture with constant stirring.
- **Reaction:** Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, wash the mixture with water and brine to remove the base and any water-soluble impurities.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural confirmation of the synthesized **N-methylbenzohydrazide** would rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not readily available, the expected characteristic signals can be predicted based on its structure and data from similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

FT-IR Spectroscopy:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch	3200-3400 (one band for secondary amine)
C=O Stretch (Amide)	1650-1690
Aromatic C-H Stretch	3000-3150
Aromatic C=C Stretch	1450-1600

¹H NMR Spectroscopy:

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons	7.2 - 7.8	Multiplet
N-H	Variable (broad singlet)	Singlet
N-CH ₃	~3.0 - 3.5	Singlet

¹³C NMR Spectroscopy:

Carbon	Expected Chemical Shift (δ , ppm)
Carbonyl Carbon	165 - 175
Aromatic Carbons	125 - 135
N-CH ₃	30 - 40

III. Potential Biological Activities and Mechanism of Action

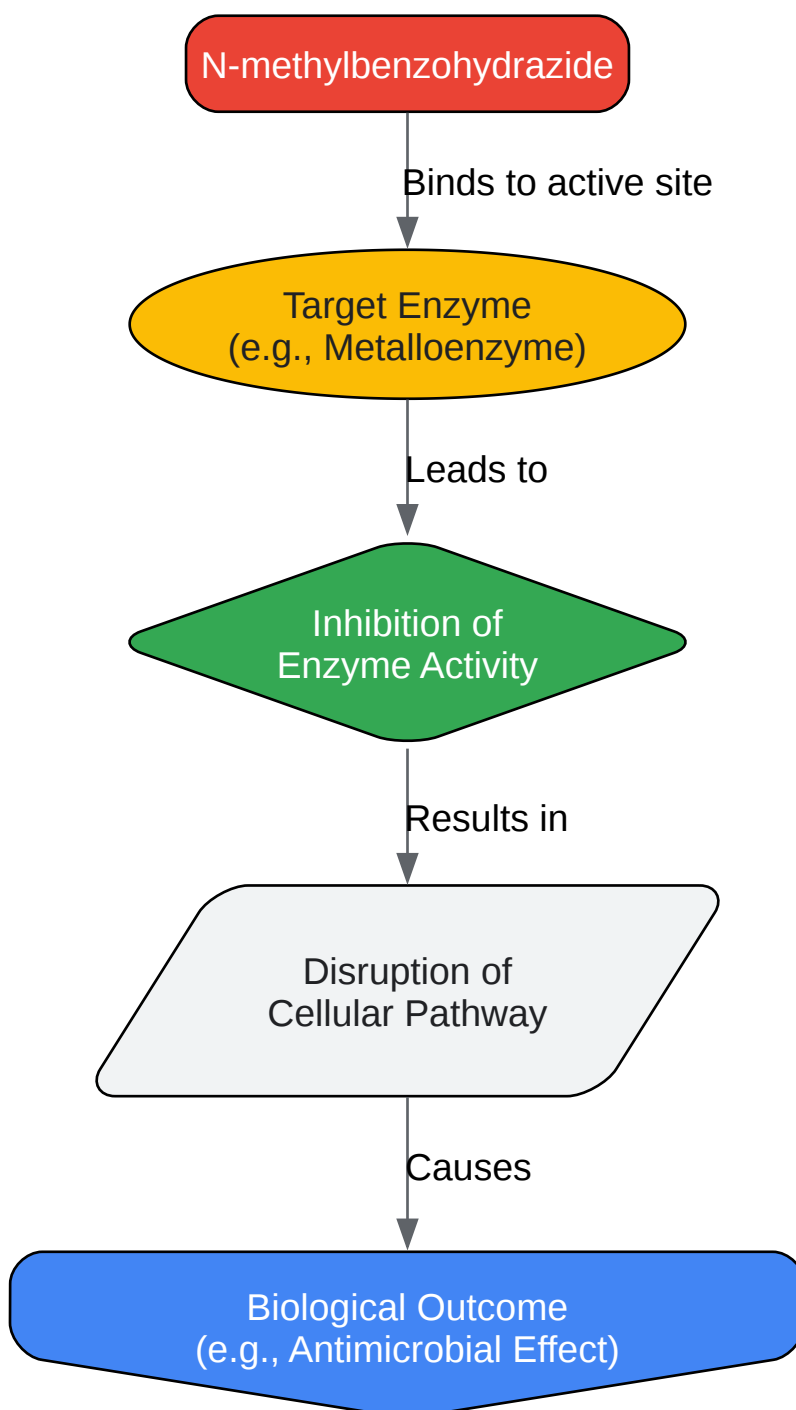
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[\[2\]](#)[\[3\]](#)

Pharmacological Potential

- **Antimicrobial Activity:** Many benzohydrazide derivatives have demonstrated significant antibacterial and antifungal properties.[\[3\]](#)[\[7\]](#)[\[9\]](#) The proposed mechanism often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.[\[7\]](#)
- **Anticancer Activity:** The hydrazide-hydrazone backbone has been identified as a key pharmacophore in a number of anticancer agents.[\[2\]](#) These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[\[2\]](#)

Postulated Mechanism of Action

While the specific mechanism of action for **N-methylbenzohydrazide** has not been elucidated, it is plausible that it could act as an enzyme inhibitor. The hydrazide moiety is known to chelate metal ions, which are often crucial cofactors for enzyme activity.



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Caption: Postulated enzyme inhibition mechanism for **N-methylbenzohydrazide**.

IV. Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling **N-methylbenzohydrazide** and its precursors.

General Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[\[14\]](#)[\[16\]](#)
- Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[\[14\]](#)[\[15\]](#)

Hazard Information

While a specific Safety Data Sheet (SDS) for **N-methylbenzohydrazide** is not widely available, the general hazards associated with hydrazide derivatives should be considered.

Hazard	Precaution
Harmful if swallowed, inhaled, or in contact with skin.	Avoid ingestion, inhalation, and skin contact. [14]
Causes skin and eye irritation.	Wear appropriate PPE. [15] [16]

Disposal

Dispose of **N-methylbenzohydrazide** and any related chemical waste in accordance with local, state, and federal regulations.[\[14\]](#)

V. Conclusion

N-methylbenzohydrazide is a compound with significant potential, stemming from the well-documented biological activities of the benzohydrazide class of molecules. This guide has provided a framework for its synthesis, characterization, and potential applications, drawing

upon established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its specific properties and pharmacological profile, which could pave the way for its use in the development of novel therapeutic agents.

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